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Compound of Interest

Compound Name: 2,3-Dichlorobenzaldehyde

Cat. No.: B127699

This guide provides a comprehensive overview of the spectroscopic data for 2,3-
Dichlorobenzaldehyde (C7H4Cl20), a key intermediate in various chemical syntheses. The
following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with the experimental protocols for their acquisition. This
document is intended for researchers, scientists, and professionals in the field of drug
development and chemical analysis.

Chemical Structure and Properties

o |[UPAC Name: 2,3-Dichlorobenzaldehyde

CAS Number: 6334-18-5[1]

Molecular Formula: C7H4CIl20[2]

Molecular Weight: 175.01 g/mol [1][2]

Appearance: White to pale yellow crystalline solid[3]

Melting Point: 64-67 °C[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for 2,3-
Dichlorobenzaldehyde.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR) Data

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
10.49 Singlet 1H Aldehyde (-CHO)
7.85 Doublet 1H Aromatic H
7.71 Doublet 1H Aromatic H
7.36 Triplet 1H Aromatic H
13C NMR (Carbon-13 NMR) Data
Chemical Shift (8) ppm Assignment

189.1 Carbonyl Carbon (C=0)
137.9 Aromatic C-CI
135.0 Aromatic C-CI
133.4 Aromatic C-H
130.8 Aromatic C-CHO
129.5 Aromatic C-H
127.8 Aromatic C-H
Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Intensity Assignment

3070 Weak Aromatic C-H Stretch

2866 Weak Aldehyde C-H Stretch

1701 Strong Carbonyl (C=0) Stretch

1585 Medium Aromatic C=C Stretch

1157 Strong C-CI Stretch

812 Strong Aromatic C-H Bend (out-of-
plane)

Mass Spectrometry (MS)

Mass-to-Charge Ratio (m/z) Relative Intensity (%)

173 100.0

175 64.0

174 58.1

75 76.2

74 56.9

111 17.4

110 14.4

109 12.8

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of solid

2,3-Dichlorobenzaldehyde.

NMR Spectroscopy
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A solution of 2,3-Dichlorobenzaldehyde is prepared by dissolving the solid sample in a
deuterated solvent, typically deuterated chloroform (CDCIs) or deuterated dimethyl sulfoxide
(DMSO-ds), containing a small amount of tetramethylsilane (TMS) as an internal standard (0
ppm). The solution is then transferred to a 5 mm NMR tube.

e 1H NMR Spectroscopy: The *H NMR spectrum is recorded on a 400 MHz or higher field
spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay
of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans
(typically 16 to 64) are averaged to obtain a good signal-to-noise ratio.

e 13C NMR Spectroscopy: The 3C NMR spectrum is acquired on the same instrument, typically
operating at 100 MHz for carbon. A proton-decoupled pulse sequence is used to simplify the
spectrum to single lines for each unique carbon atom. A wider spectral width is used
compared to *H NMR, and a larger number of scans (typically several hundred to thousands)
are required due to the low natural abundance of the 13C isotope. A relaxation delay of 2-5
seconds is commonly employed.

Infrared (IR) Spectroscopy

The IR spectrum of solid 2,3-Dichlorobenzaldehyde is typically obtained using an Attenuated
Total Reflectance (ATR) accessory on a Fourier Transform Infrared (FTIR) spectrometer. A
small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc
selenide). A pressure clamp is applied to ensure good contact between the sample and the
crystal. The spectrum is recorded over the range of 4000-400 cm~*. A background spectrum of
the empty ATR crystal is recorded prior to the sample measurement and automatically
subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the
signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectral data is commonly obtained using a Gas Chromatography-Mass Spectrometry
(GC-MS) system. A dilute solution of 2,3-Dichlorobenzaldehyde in a volatile organic solvent
(e.g., dichloromethane or ethyl acetate) is prepared. A small volume (typically 1 uL) of this
solution is injected into the GC.

The GC is equipped with a capillary column (e.g., a 30 m non-polar column like a DB-5ms).
The oven temperature is programmed to start at a low temperature (e.g., 60 °C) and ramp up
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to a higher temperature (e.g., 250 °C) to ensure separation of the analyte from any impurities.
The separated compound then enters the mass spectrometer.

Electron lonization (El) is a common ionization method, where the sample molecules are
bombarded with a high-energy electron beam (typically 70 eV), causing fragmentation. The
resulting ions are then separated by their mass-to-charge ratio in the mass analyzer (e.g., a
guadrupole) and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2,3-Dichlorobenzaldehyde.
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Caption: Workflow for the spectroscopic analysis of 2,3-Dichlorobenzaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis of 2,3-Dichlorobenzaldehyde: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b127699#spectroscopic-data-of-2-3-
dichlorobenzaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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